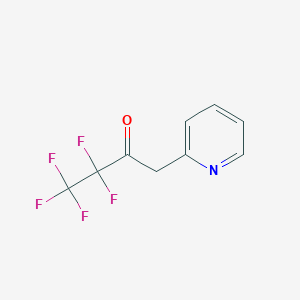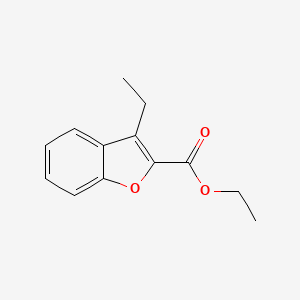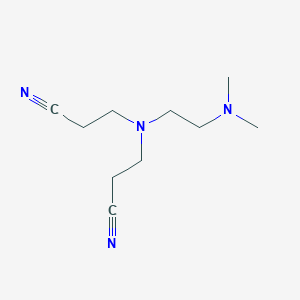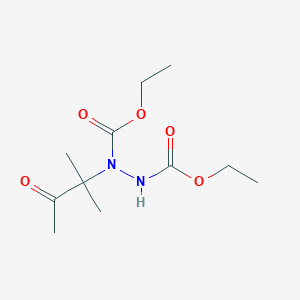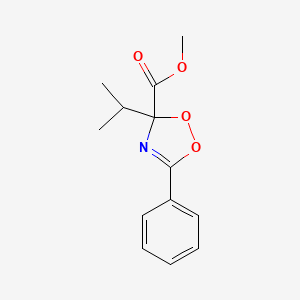
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate is a synthetic organic compound that belongs to the class of dioxazole derivatives This compound is characterized by its unique structure, which includes a dioxazole ring fused with a carboxylate group, a phenyl group, and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with isocyanates, followed by cyclization to form the dioxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate can be compared with other similar compounds, such as:
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
Cinnamaldehyde: Contains a phenyl group and an aldehyde functional group.
Indole derivatives: Compounds with a fused benzene and pyrrole ring structure.
The uniqueness of this compound lies in its dioxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64686-53-9 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9(2)13(12(15)16-3)14-11(17-18-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
AXKZCGMOHWBGNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(N=C(OO1)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
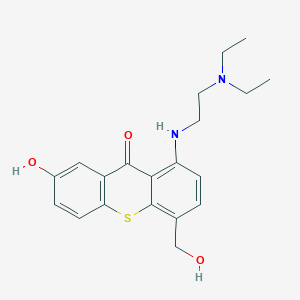
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
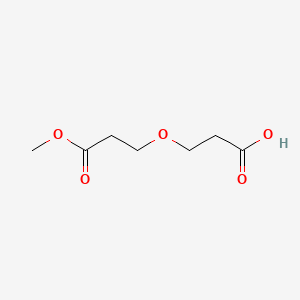
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
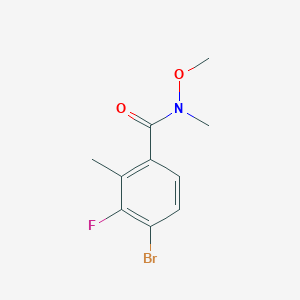
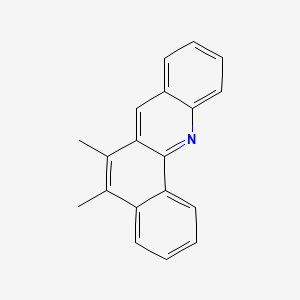
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
